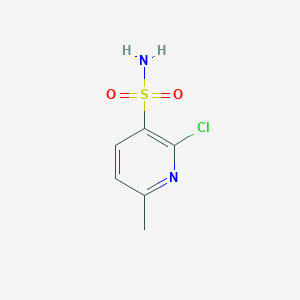

2-Chloro-6-methylpyridine-3-sulfonamide

Description

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-6-methylpyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZTKELGLLVEETP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Lithiation and Carboxylation of 2-Chloro-6-methylpyridine

One reported method involves the lithiation of 2-chloro-6-methylpyridine using a strong base such as n-butyllithium in the presence of diisopropylamine and tetramethylethylenediamine (TMEDA) in anhydrous tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C). This step generates a lithiated intermediate at the 3-position of the pyridine ring:

- Reaction conditions:

- Diisopropylamine (5.3 mL, 37.6 mmol) in anhydrous THF (100 mL)

- n-Butyllithium (13.8 mL, 34.4 mmol, 2.5 M in hexanes) added dropwise at -78 °C

- Stirring for 1 hour at -78 °C

- Addition of 2-chloro-6-methylpyridine (3.4 mL, 31.3 mmol) and TMEDA (4.7 mL, 31.3 mmol)

- Warm to 0 °C over 2 hours

- Re-cool to -78 °C before addition of dimethyl carbonate (7.9 mL, 93.9 mmol)

- Warm to room temperature overnight

This results in the formation of methyl 2-(6-chloropyridin-2-yl)acetate as an intermediate after workup and purification by silica gel chromatography.

Introduction of Sulfonyl Group and Sulfonamide Formation

While direct sulfonylation of the pyridine ring is challenging due to regioselectivity and electronic effects, sulfonamide derivatives are typically prepared by sulfonation of the pyridine ring followed by amination.

- Sulfonation usually involves reaction with sulfonyl chlorides or sulfonylating agents under controlled conditions.

- The sulfonyl chloride intermediate is then reacted with ammonia or ammonium hydroxide under anhydrous conditions to yield the sulfonamide.

For example, related sulfonamide derivatives have been synthesized by nucleophilic substitution of chloroquinazolines with sulfonamide nucleophiles in the presence of bases such as sodium hydride or potassium tert-butoxide, emphasizing the need for anhydrous conditions to prevent hydrolysis and side reactions.

Chlorination and Purification

In related pyridine derivatives, chlorination at the desired position can be achieved using phosphorus oxychloride and phosphorus pentachloride under reflux conditions, followed by aqueous workup and organic extraction to isolate the chlorinated product with high purity (≥99.5%) and good yield (around 85-90%).

Summary Table of Preparation Steps and Conditions

Research Findings and Notes

- The lithiation and subsequent functionalization of 2-chloro-6-methylpyridine is a well-established method to introduce substituents at the 3-position of the pyridine ring with good regioselectivity.

- Sulfonamide formation requires stringent anhydrous conditions to prevent hydrolysis of intermediates and maximize yield.

- Chlorination steps using phosphorus oxychloride and pentachloride are effective for preparing chlorinated pyridine derivatives with high purity and yield.

- Purification typically involves extraction with ethyl acetate, washing with aqueous bicarbonate and brine, drying over sodium sulfate, and recrystallization to achieve high purity products suitable for research or further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of 2-amino-6-methylpyridine-3-sulfonamide.

Oxidation: Formation of 2-chloro-6-formylpyridine-3-sulfonamide.

Reduction: Formation of 2-chloro-6-methylpyridine-3-amine.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-methylpyridine-3-sulfonamide serves as a building block for synthesizing pharmaceutical compounds with potential antimicrobial and anti-inflammatory properties. Its sulfonamide moiety is particularly effective against Gram-positive bacteria by inhibiting bacterial dihydropteroate synthase, mimicking para-aminobenzoic acid (PABA) .

Biological Studies

The compound is utilized in studies focusing on enzyme inhibition and protein interactions . It has been investigated for its potential as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs), specifically the M4 subtype, which is crucial in cognitive functions and neuropsychiatric disorders .

Industrial Chemistry

In industrial applications, this compound is employed in the synthesis of agrochemicals and dyes , showcasing its versatility in chemical manufacturing .

Case Studies and Research Findings

Numerous studies have explored the biological activities of this compound:

- Antibacterial Activity: Research indicates that compounds containing sulfonamide groups can inhibit bacterial metabolism, leading to cell death.

- Neurological Applications: Investigations into its interaction with voltage-gated sodium channels suggest potential applications in pain management .

- Antiviral Properties: Emerging studies highlight the effectiveness of certain sulfonamides against influenza viruses by inhibiting viral entry and replication .

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorine and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between 2-chloro-6-methylpyridine-3-sulfonamide and related compounds from the evidence:

Key Observations:

Pyridine vs. This difference may influence solubility and biological target specificity . The carboxylic acid group in the pyrimidine analog (pKa ~2-3) is significantly more acidic than the sulfonamide group (pKa ~10-11), affecting ionization under physiological conditions .

Functional Group Reactivity: The chloromethyl group in 2-chloro-3-(chloromethyl)-6-methylpyridine hydrochloride (CAS 169187-01-3) introduces a reactive site for nucleophilic substitution, unlike the sulfonamide group, which is more stable and resistant to hydrolysis . Further verification of this compound’s identity is recommended .

Biological Activity

2-Chloro-6-methylpyridine-3-sulfonamide is a compound with significant biological activity, primarily attributed to its sulfonamide moiety. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₇ClN₂O₂S. It features a chlorine atom at the 2-position, a methyl group at the 6-position, and a sulfonamide group at the 3-position. These structural elements contribute to its unique chemical reactivity and biological interactions.

The biological activity of this compound is largely due to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with the active sites of various enzymes, inhibiting their activity. This mechanism is similar to that of traditional sulfonamide antibiotics, which target bacterial dihydropteroate synthase.

- Lipophilicity : The presence of chlorine and methyl groups enhances the compound's lipophilicity, facilitating its penetration through cell membranes to reach intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Sulfonamides are historically recognized for their antibacterial properties, and this compound is no exception. Its mechanism involves competitive inhibition of folic acid synthesis in bacteria, which is essential for their growth and replication .

Anticancer Potential

A study investigating various sulfonamide derivatives highlighted the anticancer potential of compounds similar to this compound. In vitro assays demonstrated that these compounds could inhibit the proliferation of cancer cell lines, including breast and cervical cancer cells. The findings suggest that modifications in the sulfonamide structure can enhance cytotoxicity against specific cancer types .

Antiviral Activity

Emerging studies have also pointed to the antiviral properties of sulfonamide compounds. For instance, certain derivatives have shown effectiveness against influenza viruses by inhibiting viral entry and replication in infected cells. This broad-spectrum antiviral activity underscores the potential utility of this compound in treating viral infections .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activities of this compound and related compounds:

Q & A

Q. How should conflicting computational and experimental solubility data for this compound be reconciled?

- Answer : Reassess solvent polarity (logP ~1.2 predicted) using the COSMO-RS model. Experimentally, perform shake-flask solubility tests in DMSO, ethanol, and phosphate buffer (pH 7.4) at 25°C. Use HPLC-UV (λ = 254 nm) for quantification. If discrepancies persist, consider polymorphic forms (analyzed via XRPD) or aggregation effects (DLS measurements) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.